molecular formula C24H19N3O3 B15024233 4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate

4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate

Cat. No.: B15024233
M. Wt: 397.4 g/mol
InChI Key: QOXNAJZYVSCGHT-DTQAZKPQSA-N
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Description

4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE is a complex organic compound characterized by its unique triazole ring structure

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenyl] acetate

InChI

InChI=1S/C24H19N3O3/c1-17(28)30-20-14-11-18(12-15-20)13-16-23-25-24(21-9-5-6-10-22(21)29)27(26-23)19-7-3-2-4-8-19/h2-16,29H,1H3/b16-13+

InChI Key

QOXNAJZYVSCGHT-DTQAZKPQSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves the acetylation of the phenyl group to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the triazole ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting metalloenzymes. Additionally, the compound can interfere with cellular pathways by binding to DNA or proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One
  • 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone

Uniqueness

4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE is unique due to its specific triazole structure, which imparts distinct chemical reactivity and biological activity.

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